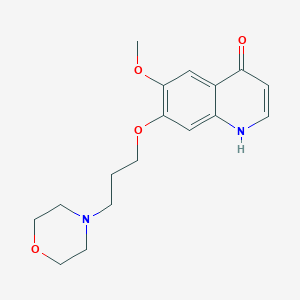

6-Methoxy-7-(3-morpholinopropoxy)quinolin-4-ol

概述

描述

6-Methoxy-7-(3-morpholinopropoxy)quinolin-4-ol is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry.

准备方法

The synthesis of 6-Methoxy-7-(3-morpholinopropoxy)quinolin-4-ol involves several steps. One common synthetic route includes the reaction of 6-methoxyquinolin-4-ol with 3-chloropropylmorpholine under specific conditions to yield the desired product. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction. The mixture is heated to a specific temperature to ensure the completion of the reaction.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

化学反应分析

Preparation of Precursors

6-hydroxyl-7-methoxy-3H-quinazolin-4-one (IV) is a critical precursor. Its synthesis involves:

-

Nitration : Catalyzed by saltpeter in methylene dichloride solvent.

-

Reduction and cyclization : A one-pot process using Fe and acetic acid to form the quinazoline core .

Alkylation with N-(3-chloropropyl)morpholine

The hydroxyl group in precursor IV undergoes nucleophilic substitution with N-(3-chloropropyl)morpholine in the presence of alkali (e.g., Na₂CO₃ or triethylamine). Reaction conditions include:

-

Solvent : DMF or methylene dichloride.

-

Temperature : 80–105°C for 1–3 hours.

-

Yield : Up to 88% after purification via recrystallization .

Reduction of Quinazolin-4-one to Quinolin-4-ol

The quinazolin-4-one is reduced to the quinolin-4-ol using Fe powder in acetic acid under reflux (80°C for 2–3 hours). This step removes the ketone group, forming the hydroxyl group .

Alkylation Reaction

The substitution of the hydroxyl group in IV with the morpholinopropoxy group occurs via an SN2 mechanism , facilitated by alkali deprotonation. The reaction is monitored via TLC, and the product is isolated through dichloromethane extraction .

Reduction of Quinazolin-4-one

The reduction step uses Fe as a reductant in acetic acid. This likely involves protonation of the carbonyl group, followed by single-electron transfer from Fe to form the quinolin-4-ol structure .

Biological Relevance

The compound and its derivatives exhibit cytotoxic activity against cancer cells, particularly ovarian (A2780) and breast (MCF-7) lines. Key findings:

-

Structure–Activity Relationship : The 6-methoxy and 3-morpholinopropoxy groups enhance activity compared to hydroxyl derivatives .

-

Apoptosis Induction : Related derivatives (e.g., 7a ) trigger apoptosis in H1299 cells at concentrations as low as 2 μmol/L .

Biological Activity Highlights

| Cell Line | Activity (IC₅₀) | Key Substituents | Citation |

|---|---|---|---|

| A2780 | <0.1 × 10⁻⁶ M | 6-methoxy + 3-morpholinopropoxy | |

| MCF-7 | Comparable to abemaciclib | 1,2,3-triazole-quinoline |

科学研究应用

Anticancer Activity

One of the most prominent applications of 6-Methoxy-7-(3-morpholinopropoxy)quinolin-4-ol is its potential as an anticancer agent. Research has demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines.

Case Studies and Findings

- Cytotoxicity Studies : In a study evaluating the cytotoxic effects of various quinoline derivatives, this compound displayed noteworthy activity against human ovarian cancer cell lines, with IC50 values indicating potent inhibitory effects (IC50 < 0.1 μM) . This suggests that the compound could be further developed into a therapeutic agent for ovarian cancer treatment.

- Structure-Activity Relationship (SAR) : The presence of the methoxy and morpholinopropoxy groups at specific positions on the quinoline ring significantly enhances the anticancer properties of the compound. Variations in substituents have been shown to dramatically affect biological activity, indicating that careful modification of the compound's structure could lead to more potent derivatives .

Biochemical Interactions

- Inhibition of Enzymatic Activity : The compound has been noted for its ability to inhibit specific kinases involved in cancer progression. For instance, studies have highlighted its role as an inhibitor of c-Met, a receptor tyrosine kinase implicated in tumor growth and metastasis . The IC50 values observed in these studies suggest that it may act as a competitive inhibitor, potentially blocking the signaling pathways that promote cancer cell survival and proliferation.

Other Therapeutic Applications

Beyond oncology, this compound may have applications in other therapeutic areas.

Summary of Research Findings

| Study Focus | Key Findings | IC50 Values |

|---|---|---|

| Anticancer Activity | Significant cytotoxicity against ovarian cancer cell lines | < 0.1 μM |

| Enzyme Inhibition | Inhibition of c-Met receptor kinase | IC50 = 0.037 μM |

| Structural Impact | Methoxy and morpholinopropoxy groups enhance activity | Varied by substituent |

作用机制

The mechanism of action of 6-Methoxy-7-(3-morpholinopropoxy)quinolin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can affect various cellular pathways and processes, leading to the desired therapeutic effects .

相似化合物的比较

6-Methoxy-7-(3-morpholinopropoxy)quinolin-4-ol can be compared with other similar compounds, such as:

7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one: This compound is used as a pharmaceutical intermediate in the preparation of gefitinib, an inhibitor of the epidermal growth factor receptor tyrosine kinase.

4-(3’-chloro-4’-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline: This quinazoline derivative is used in the manufacture of specific pharmaceutical agents.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for various research and industrial applications .

生物活性

6-Methoxy-7-(3-morpholinopropoxy)quinolin-4-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a quinoline core with a methoxy group and a morpholinopropoxy substituent. This structural configuration is crucial for its interaction with biological targets.

Target Receptors:

The compound primarily interacts with sigma-2 receptors and P-glycoprotein (P-gp), which are significant in modulating drug resistance in cancer therapy. The binding affinity of this compound to these targets enhances its potential as an anticancer agent.

Biochemical Pathways:

The interaction with sigma-2 receptors is associated with the inhibition of cell proliferation and the sensitization of cancer cells to conventional therapies. Additionally, it may influence various signaling pathways involved in cell survival and apoptosis, suggesting a multifaceted mechanism of action .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has demonstrated significant cytotoxicity against various cancer cell lines, including:

These findings indicate that the compound exhibits potent activity against both hormone-sensitive and resistant cancer cell lines.

Inhibition of Drug Resistance

The compound's ability to inhibit P-glycoprotein suggests that it could be effective in overcoming multidrug resistance, a common challenge in cancer treatment. By enhancing the sensitivity of resistant cancer cells to chemotherapeutic agents, it may improve therapeutic outcomes .

Case Studies

-

In Vitro Studies:

In vitro assays have shown that this compound significantly reduces cell viability in treated cancer cell lines compared to control groups. The mechanism appears to involve apoptosis induction and cell cycle arrest . -

Molecular Modeling:

Molecular docking studies suggest that the compound fits well into the binding sites of sigma receptors, indicating strong potential for receptor-mediated effects .

Cellular Effects

The compound has been reported to alter gene expression profiles associated with apoptosis and survival pathways. It may also modulate enzymatic activities related to metabolic pathways, thereby influencing cellular metabolism and growth .

属性

IUPAC Name |

6-methoxy-7-(3-morpholin-4-ylpropoxy)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-21-16-11-13-14(18-4-3-15(13)20)12-17(16)23-8-2-5-19-6-9-22-10-7-19/h3-4,11-12H,2,5-10H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORNIZQIXPVUJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C=CN2)OCCCN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627295 | |

| Record name | 6-Methoxy-7-[3-(morpholin-4-yl)propoxy]quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167053-13-5 | |

| Record name | 6-Methoxy-7-[3-(morpholin-4-yl)propoxy]quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。